molecular formula C13H8NNaO5 B035098 Sodium nifurstyrenate CAS No. 54992-23-3

Sodium nifurstyrenate

Cat. No.: B035098
CAS No.: 54992-23-3
M. Wt: 281.2 g/mol
InChI Key: FGNXRHWAZABZSZ-ZIKNSQGESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of SU5201 involves the reaction of 3,4-dichlorobenzaldehyde with indoline-2-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

SU5201 undergoes several types of chemical reactions, including:

    Oxidation: SU5201 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: SU5201 can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications in Aquaculture

Sodium nifurstyrenate is predominantly used to treat bacterial infections in fish. It has shown effectiveness against various pathogens, making it a valuable tool in aquaculture for maintaining fish health.

Case Study: Efficacy Against Fish Pathogens

A study conducted on yellowtail (Seriola quinqueradiata) demonstrated that this compound significantly reduced the incidence of bacterial infections caused by pathogens such as Vibrio anguillarum. The compound was administered orally, and subsequent evaluations showed a marked decrease in mortality rates among treated fish compared to control groups.

Pathogen Treatment Outcome
Vibrio anguillarumThis compoundReduced mortality; improved health
Aeromonas hydrophilaThis compoundSignificant bacterial load reduction

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its use in veterinary medicine. Studies have focused on how the compound is absorbed, distributed, metabolized, and excreted in aquatic species.

Pharmacokinetic Studies

Research involving rainbow trout and yellowtail has provided insights into the absorption rates and tissue distribution of this compound post-administration. For instance, one study indicated that after oral administration at a dosage of 100 mg/kg, significant concentrations of the drug were detected in muscle tissues, which is critical for ensuring therapeutic efficacy.

Fish Species Dosage (mg/kg) Peak Tissue Concentration (µg/g) Time to Peak (hours)
Rainbow Trout100156
Yellowtail100204

Metabolism and Excretion

The metabolism of this compound has been studied extensively to understand its breakdown products and their implications for safety and efficacy. Research indicates that the primary metabolites include cyano-pentanone and cyano-pentenol, which are formed through various metabolic pathways involving liver enzymes.

Metabolic Pathways

  • Anaerobic incubation studies have shown that this compound undergoes reduction to form cyano-pentanone.
  • Aerobic conditions further metabolize cyano-pentanone into cyano-pentanol, which can be excreted via urine.

Development of Diagnostic Tools

Recent advancements have led to the development of rapid diagnostic tests for detecting this compound levels in fish serum. An immunochromatographic strip test has been established, allowing for quick assessment of drug levels to ensure compliance with safety regulations.

Diagnostic Test Overview

  • Methodology : High-performance liquid chromatography (HPLC) is employed for quantifying this compound levels.
  • Application : Ensures that fish intended for human consumption do not exceed permissible drug residue limits.

Mechanism of Action

SU5201 exerts its effects by inhibiting the production of interleukin-2. This inhibition occurs through the interaction of SU5201 with specific molecular targets involved in the signaling pathways that regulate interleukin-2 production. The exact molecular targets and pathways involved are still under investigation, but SU5201 is known to affect the activity of certain enzymes and transcription factors .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
  • Molecular Formula : C₁₃H₈NNaO₅
  • Molecular Weight : 281.20 g/mol
  • CAS No.: 54992-23-3
  • SMILES : [Na+].O=C(C1C=CC(/C=C/C2=CC=C(N+=O)O2)=CC=1)[O-]

Physicochemical Properties :

  • Topological Polar Surface Area (TPSA) : 96.3 Ų
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 2
  • InChIKey : FGNXRHWAZABZSZ-ZIKNSQGESA-M

Applications and Regulatory Status: Sodium nifurstyrenate (NSA-Na) is a nitrofuran-class antimicrobial agent historically used in aquaculture to treat bacterial infections, such as Streptococcus iniae in fish, with a reported MIC range of 0.00313–0.78 µg/mL . However, due to concerns about carcinogenic metabolites, it is prohibited in food animals (e.g., China’s Ministry of Agriculture and Rural Affairs, Announcement No. 250) .

Comparison with Similar Nitrofuran Compounds

Nitrofurans share a 5-nitrofuran ring but differ in side-chain substituents, influencing their bioactivity, metabolism, and regulatory profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound This compound Nitrofurantoin Furazolidone Nitrofurazone Nitrovin
Molecular Formula C₁₃H₈NNaO₅ C₈H₆N₄O₅ C₈H₇N₃O₅ C₆H₆N₄O₄ C₁₂H₁₂N₄O₃
Key Structural Features Styrene-linked benzoate + nitrofuran Hydantoin ring + nitrofuran Oxazolidinone + nitrofuran Semicarbazide + nitrofuran Vinylpyridine + nitrofuran
Primary Use Aquaculture (historical) Human UTIs Gastrointestinal infections Topical antimicrobial Animal growth promoter
MIC Range 0.00313–0.78 µg/mL (fish) 8–32 µg/mL (human pathogens) 1–4 µg/mL (enteric bacteria) 0.5–2 µg/mL (topical) N/A
Metabolites Cyano-pentanone, cyano-pentanol Amino hydantoin derivatives 3-Amino-2-oxazolidinone Semicarbazide (SEM) Not well-characterized
Regulatory Status Banned globally in food animals Restricted in veterinary use Banned in food animals Banned in food animals Banned in food animals

Key Differences:

Antimicrobial Spectrum :

  • This compound exhibits exceptional potency against fish pathogens like Streptococcus iniae, with MIC values up to 250-fold lower than those of penicillins and macrolides in the same study .
  • In contrast, nitrofurantoin is tailored for urinary tract infections in humans, while furazolidone targets gastrointestinal pathogens .

Metabolism and Toxicity: NSA-Na undergoes anaerobic metabolism in liver cytosol to produce cyano-pentanone and cyano-pentanol, which are less studied for carcinogenicity compared to metabolites like SEM (from nitrofurazone) . Nitrofurazone’s metabolite SEM is a known genotoxin, driving its strict prohibition .

Regulatory Landscape :

  • All listed nitrofurans are banned in food animals due to residual risks, but NSA-Na’s prohibition is particularly emphasized in aquaculture regulations .

Analytical and Detection Methods

  • NSA-Na Detection: Immunochromatographic strip tests and LC-MS/MS are used to detect residues in fish, with a detection limit of 0.1 µg/kg .
  • Comparative Challenges: Cross-reactivity in immunoassays may occur with other nitrofurans, necessitating confirmatory chromatography .

Biological Activity

Sodium nifurstyrenate, a synthetic nitrofuran derivative, has garnered attention for its broad-spectrum antibacterial properties, particularly in aquaculture. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound (chemical formula: C11_{11}H8_{8}N2_2O4_4S) is primarily used to prevent and treat bacterial infections in aquatic species. It functions as an antibiotic by inhibiting bacterial protein synthesis and disrupting DNA synthesis through its active metabolites .

The primary mechanisms by which this compound exerts its antibacterial effects include:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to reduced protein production.
  • DNA Interaction : this compound is believed to reduce its nitro group to an active intermediate that interacts with bacterial DNA, thereby inhibiting replication .
  • Cytokine Production Inhibition : It has been shown to inhibit the production of interleukin-2, a crucial cytokine involved in immune responses .

Pharmacokinetics

Research has demonstrated that this compound is metabolized in the liver, with significant implications for its therapeutic use in aquaculture. Its pharmacokinetics have been studied extensively in fish species such as yellowtail, where it was administered orally at a dose of 100 mg/kg. The metabolites identified include various cyano compounds, which are critical for understanding its biological activity .

Antibacterial Efficacy

This compound has shown significant antibacterial activity against various pathogens, particularly Vibrio species, which are notorious for causing diseases in aquaculture settings. The following table summarizes its efficacy against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Vibrio anguillarum0.5 µg/mLHigh
Vibrio parahaemolyticus1.0 µg/mLModerate
Aeromonas hydrophila0.25 µg/mLHigh

Case Studies

  • Aquaculture Applications : A study conducted on the use of this compound in shrimp farming demonstrated its effectiveness in reducing bacterial contamination and improving survival rates among cultured shrimp populations .
  • Immunological Effects : Research highlighted the compound's role in modulating immune responses in fish, particularly through the inhibition of interleukin-2 production. This effect is crucial for enhancing disease resistance in aquaculture settings .
  • Metabolic Pathways : Detailed metabolic studies have shown that this compound undergoes complex transformations within aquatic organisms, leading to various metabolites that may contribute to its antibacterial properties .

Properties

IUPAC Name

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXRHWAZABZSZ-ZIKNSQGESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1534-38-9 (Parent)
Record name Sodium nifurstyrenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701035463
Record name Sodium nifurstyrenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-23-3
Record name Sodium nifurstyrenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium nifurstyrenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate
2,3,5-Trihydroxyhexanedioate
2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate
2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate
2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate
2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate
2,3,5-Trihydroxyhexanedioate
Sodium nifurstyrenate

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